molecular formula C17H25N3O B11801024 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11801024
M. Wt: 287.4 g/mol
InChI Key: GCNASWILRRCXCK-UHFFFAOYSA-N
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Description

1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclohexylamino group

Preparation Methods

The synthesis of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the cyclohexylamino group can enhance the compound’s affinity and specificity .

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine and pyridine rings, such as pyrrolizines and pyrrolidine-2-one derivatives . These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone lies in its combination of these rings with a cyclohexylamino group, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O/c1-13(21)20-12-6-10-16(20)15-9-5-11-18-17(15)19-14-7-3-2-4-8-14/h5,9,11,14,16H,2-4,6-8,10,12H2,1H3,(H,18,19)

InChI Key

GCNASWILRRCXCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3

Origin of Product

United States

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